![molecular formula C16H19NO4 B6141454 N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)

N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

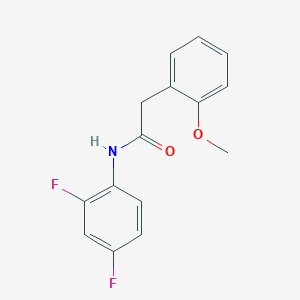

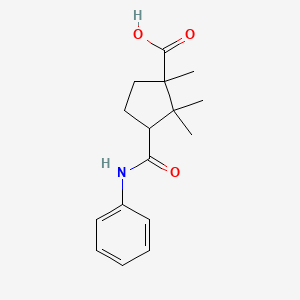

“N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” is a compound that belongs to the class of coumarins . It has a molecular formula of C16H19NO4 . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

This compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of this compound includes a coumarin core, which is a benzopyrone structure, and an acetamide group . The compound has an average mass of 289.326 Da and a monoisotopic mass of 289.131409 Da .Chemical Reactions Analysis

The compound can undergo various chemical reactions, particularly with organic halides, to form new compounds . These reactions have been used to synthesize a number of new coumarin derivatives .Scientific Research Applications

Antimicrobial Activity

Coumarin derivatives have been extensively studied for their antimicrobial properties. The compound has been synthesized and tested for its ability to inhibit the growth of bacterial strains. Some derivatives have shown significant inhibitory activity, making them potent antimicrobial agents . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antitumor and Anti-inflammatory Properties

Research has indicated that prenyloxycoumarins, a group that includes the compound being analyzed, exhibit remarkable anti-tumorial and anti-inflammatory effects both in vitro and in vivo . These properties are valuable for the development of new cancer therapies and anti-inflammatory drugs.

Anticoagulant Effects

Coumarins are well-known for their anticoagulant properties. Derivatives like warfarin are based on the coumarin scaffold and are used to prevent blood clots. The research into derivatives such as N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide could lead to the development of new anticoagulant medications .

Antidepressant and Anti-HIV Activity

The broader class of coumarins, to which the compound belongs, has been shown to be effective as antidepressants and anti-HIV agents . This opens up potential research avenues for the compound as a base for drugs targeting these conditions.

Analgesic Effects

Newly synthesized coumarin derivatives have been discovered to exhibit moderate analgesic activities. This suggests that the compound could be explored for its potential use in pain management .

Antibacterial and Antifungal Applications

The compound’s derivatives have been found to be potent inhibitors of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This makes them strong candidates for antibacterial and antifungal applications .

Photoactive Materials

Coumarin derivatives have been used to create photoactive materials. For instance, photoactive derivatives of cellulose were prepared by esterification with coumarin-based acids, which could have applications in the development of light-responsive materials .

Synthesis of Bio-functional Hybrid Compounds

The compound has been involved in the synthesis of bio-functional hybrid compounds, which are characterized for their potential biological activities. These hybrids can be used in various biomedical applications, including drug delivery systems .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant inhibitory activity against bacterial strains , suggesting that bacterial proteins could be potential targets.

Mode of Action

It’s worth noting that coumarin derivatives have been found to inhibit bacterial dna gyrase , an enzyme that is essential for DNA replication in bacteria. This suggests that N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide might interact with its targets in a similar manner, leading to the inhibition of bacterial growth.

Biochemical Pathways

Given the potential antibacterial activity of similar compounds , it’s plausible that the compound could interfere with the DNA replication pathway in bacteria by inhibiting the DNA gyrase enzyme.

Result of Action

Similar compounds have been found to exert significant inhibitory activity against the growth of bacterial strains . This suggests that the compound might have a similar effect, potentially leading to the death of bacterial cells.

Future Directions

properties

IUPAC Name |

N,N-diethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-17(5-2)15(18)10-20-12-6-7-13-11(3)8-16(19)21-14(13)9-12/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAGPRXZKLCNKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)

![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)

![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)